N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
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Overview
Description
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, an oxazole ring, and a fluorobenzyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the triazole intermediate.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Coupling of the Triazole and Oxazole Rings: This step typically involves amide bond formation through condensation reactions between the triazole and oxazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products
Oxidation: Formation of oxides and carboxylic acids
Reduction: Formation of reduced amides and alcohols
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A complex organic compound with similar structural features.
Uniqueness
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to its combination of a triazole ring, an oxazole ring, and a fluorobenzyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H18FN5O2 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C21H18FN5O2/c22-16-8-6-14(7-9-16)12-18-24-21(27-26-18)25-19(28)10-11-20-23-13-17(29-20)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H2,24,25,26,27,28) |
InChI Key |
AXAONQKPKSPDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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